3-(3-Fluoro-4-methoxyphenyl)-2-methylpyrrolidine

Description

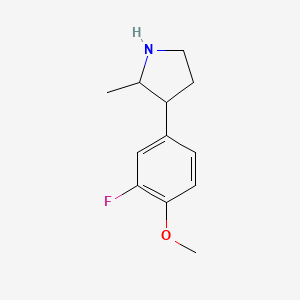

3-(3-Fluoro-4-methoxyphenyl)-2-methylpyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 3-fluoro-4-methoxyphenyl group and a methyl group

Properties

IUPAC Name |

3-(3-fluoro-4-methoxyphenyl)-2-methylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c1-8-10(5-6-14-8)9-3-4-12(15-2)11(13)7-9/h3-4,7-8,10,14H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBDEDMVVPGGDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)C2=CC(=C(C=C2)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-2-methylpyrrolidine typically involves multi-step reactions. One common approach is the use of 3-fluoro-4-methoxyacetophenone as a starting material. This compound can undergo a series of reactions, including Grignard reactions and cyclization processes, to form the desired pyrrolidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)-2-methylpyrrolidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-Fluoro-4-methoxyphenyl)-2-methylpyrrolidine has several scientific research applications, including:

Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties.

Biological Research: The compound’s interactions with enzymes and receptors are of interest for understanding biochemical pathways

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-2-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups on the phenyl ring can enhance binding affinity and selectivity for these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

3-Fluoro-4-methoxyacetophenone: A precursor in the synthesis of 3-(3-Fluoro-4-methoxyphenyl)-2-methylpyrrolidine.

3-Fluoro-4-methoxyphenylboronic acid: Another compound with similar functional groups used in organic synthesis

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrrolidine ring, which can confer distinct chemical and biological properties

Biological Activity

The compound 3-(3-Fluoro-4-methoxyphenyl)-2-methylpyrrolidine is a pyrrolidine derivative characterized by the presence of a fluorinated and methoxylated phenyl group. This unique structure suggests potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in drug development.

Chemical Structure and Properties

- Molecular Formula : C12H14FNO2

- Molecular Weight : Approximately 223.25 g/mol

- IUPAC Name : this compound

The compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological potential.

Biological Activity Overview

Research indicates that compounds containing a pyrrolidine structure often exhibit significant biological activities, including:

- Antiviral properties

- Anticancer effects

- Modulation of neurotransmitter systems

The presence of the fluorine atom in the phenyl group may enhance binding affinity to specific receptors or enzymes, potentially leading to various pharmacological effects.

The biological activity of This compound can be attributed to its interaction with specific molecular targets within biological systems. For instance:

- Neurotransmitter Receptors : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive functions.

- Enzyme Inhibition : Its structural features suggest potential enzyme inhibition, which could be beneficial in treating diseases where enzyme overactivity is a concern.

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that similar pyrrolidine derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.

- Table 1 summarizes the IC50 values of related compounds against selected cancer cell lines.

Compound Name IC50 (µM) Cancer Cell Line This compound TBD MCF-7 (Breast) Pyrrolidine Derivative A 15 HeLa (Cervical) Pyrrolidine Derivative B 20 A549 (Lung) -

Neuropharmacological Effects :

- Research on related compounds has shown modulation of the orexin system, which is crucial for regulating arousal, appetite, and sleep. This suggests that This compound may have similar effects.

- In vivo studies indicated that administration led to increased food intake in animal models, implicating its role in appetite regulation.

Synthesis and Development

The synthesis of This compound typically involves:

- Reaction of 3-fluoro-4-methoxybenzaldehyde with methylpyrrolidine.

- Purification via column chromatography to yield the desired product.

This synthetic route highlights the accessibility of the compound for further research and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.